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Compound of Interest

Compound Name: 3-(2-Bromoethyl)pyrrolidin-2-one

CAS No.: 1820664-66-1

Cat. No.: B2946515

Get Quote

Executive Summary
Spiro-oxindoles are privileged structural motifs in drug discovery, serving as core scaffolds for

MDM2-p53 inhibitors, acetylcholinesterase inhibitors, and anti-cancer agents. The incorporation

of a pyrrolidin-2-one moiety enhances aqueous solubility and hydrogen-bonding potential.

3-(2-bromoethyl)pyrrolidin-2-one is a versatile bifunctional reagent containing:

A Lactam Ring: Provides a polar pharmacophore and an

-acidic site (C3) for enolization.

A Bromoethyl Side Chain: Acts as a robust electrophile for alkylation or a leaving group for

intramolecular cyclization.

This protocol outlines the methodology for utilizing this reagent to construct C3-quaternary

oxindoles and spiro[oxindole-tetrahydrofuran] systems via cascade reactions.
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Property Specification

Chemical Name 3-(2-bromoethyl)pyrrolidin-2-one

CAS Number 1820664-66-1

Molecular Weight 192.05 g/mol

Formula C₆H₁₀BrNO

Physical State White to off-white solid or viscous oil

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in Et₂O

Stability
Hygroscopic; Store at 2-8°C under inert

atmosphere (Ar/N₂)

Hazards
Irritant (Skin/Eye); Potential alkylating agent

(Handle with gloves)

Synthetic Strategies & Mechanisms[3][4][5][6]
Strategy A: C3-Alkylation (The "Quaternary" Route)
In this pathway, the oxindole is the nucleophile. Deprotonation of the oxindole C3-H generates

an enolate which attacks the bromoethyl group of the reagent. This is ideal for synthesizing

MDM2 inhibitor precursors where the oxindole C3 requires a bulky, functionalized side chain.

Mechanism:

Base-mediated deprotonation of Oxindole (pKa ~18).

SN2 attack on the alkyl bromide.

Formation of a C3-quaternary center (if C3 was mono-substituted).

Strategy B: Aldol-Cyclization Cascade (The "Spiro-
Fusion" Route)
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In this advanced pathway, the reagent acts first as a nucleophile (via its own lactam enolate)

and then as an electrophile.

Aldol Addition: The lactam enolate attacks the C3-carbonyl of an Isatin derivative.

Intramolecular Cyclization: The resulting alkoxide (from Isatin) displaces the bromide on the

ethyl chain.

Result: Formation of a Spiro[oxindole-3,2'-tetrahydrofuran] fused system.

Mechanistic Pathway Diagram[6][7]
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Caption: Dual pathways for spiro-oxindole synthesis. Path A (top) utilizes the reagent as an

electrophile. Path B (bottom) utilizes the reagent as a pro-nucleophile in a cascade annulation.

Detailed Experimental Protocols
Protocol A: Synthesis of C3-Functionalized Oxindoles
(Alkylation)
Target: Introduction of the pyrrolidinone-ethyl side chain to an oxindole core.

Reagents:

Substituted Oxindole (1.0 equiv)

3-(2-bromoethyl)pyrrolidin-2-one (1.2 equiv)
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Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv) or Cs₂CO₃ (3.0 equiv)

Solvent: Anhydrous DMF or THF

Step-by-Step Procedure:

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

Deprotonation: Add the Oxindole (1.0 mmol) and anhydrous DMF (5 mL). Cool to 0°C.

Base Addition: Add NaH (1.5 mmol) portion-wise. Stir at 0°C for 30 minutes until gas

evolution ceases. The solution typically turns yellow/orange (enolate formation).

Alkylation: Dissolve 3-(2-bromoethyl)pyrrolidin-2-one (1.2 mmol) in minimal DMF (1 mL)

and add dropwise to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

Monitor via TLC (EtOAc/Hexane) or LC-MS.

Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.

Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with water and brine to

remove DMF. Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography (SiO₂). Elute with DCM:MeOH (95:5) due to the

polarity of the lactam.

Critical Control Point: If the oxindole is unsubstituted at C3 (i.e., has 2 protons), using excess

base and reagent may lead to bis-alkylation. To ensure mono-alkylation, use 1.0 equiv of base

and slow addition of the reagent.

Protocol B: Cascade Synthesis of Spiro[oxindole-3,2'-
tetrahydrofuran]
Target: Construction of a spiro-fused ring system via Isatin condensation.

Reagents:
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Isatin (or derivative) (1.0 equiv)

3-(2-bromoethyl)pyrrolidin-2-one (1.2 equiv)

Base: LiHMDS (Lithium Hexamethyldisilazide, 1M in THF) (2.2 equiv)

Solvent: Anhydrous THF

Step-by-Step Procedure:

Enolization: In a dry Schlenk flask under Argon, dissolve 3-(2-bromoethyl)pyrrolidin-2-one
(1.2 mmol) in anhydrous THF (10 mL). Cool to -78°C.

Base Addition: Add LiHMDS (2.4 mmol) dropwise. Stir at -78°C for 45 minutes to generate

the lactam dianion/enolate.

Aldol Addition: Dissolve Isatin (1.0 mmol) in THF (2 mL) and add dropwise to the cold

enolate solution.

Cyclization: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. The initial aldol adduct

(alkoxide) will undergo intramolecular nucleophilic substitution of the bromide.

Completion: Stir at 0°C to RT for 6 hours.

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

Purification: Isolate the spiro-product via chromatography.

Note: This reaction creates two adjacent stereocenters. Diastereoselectivity (dr) may vary

based on the Isatin substituents.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Yield (Alkylation)
Elimination of HBr from

reagent

The reagent can undergo E2

elimination to form 3-

vinylpyrrolidin-2-one. Solution:

Use a milder base (Cs₂CO₃) or

lower temperature (0°C).

O-Alkylation
Ambident nucleophile

(Oxindole)

Oxindole enolates can react at

Oxygen (forming enol ethers)

or Carbon. Solution: Use non-

polar solvents (THF) and

Lithium bases to favor C-

alkylation.

No Reaction (Cascade) Poor Enolization

The lactam proton is less

acidic than a ketone. Solution:

Ensure anhydrous conditions

and use strong bases like

LiHMDS or LDA.

Polymerization Radical side reactions

Solution: Add a radical

scavenger (BHT) if using

iodide analogs; keep reaction

in the dark.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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